Orientalol E

Description

Plant Sources and Geographical Distribution

Orientalol E has been isolated from the rhizome of Alisma orientale, also known as the Asian water plantain. nih.govfao.orgnih.govresearchgate.netwikipedia.org This aquatic plant is a member of the Alismataceae family. researchgate.netbritannica.com

Alisma orientale is sometimes treated as a subspecies of Alisma plantago-aquatica. wikipedia.orgkew.org The broader species, Alisma plantago-aquatica, has a wide geographical distribution across most of Europe and Asia, ranging from Portugal and Morocco to Japan and Vietnam. wikipedia.org It is also considered native to northern and central Africa and parts of Australia. kew.orgwikipedia.org The subspecies Alisma plantago-aquatica subsp. orientale is specifically native to eastern and central Asia. kew.org The plant is widely cultivated in countries like China and Japan for its use in traditional medicine. jst.go.jp It typically grows in shallow water, swamps, or on muddy banks. britannica.comwikipedia.org

Table 1: Natural Source and Distribution of this compound

| Parameter | Description | References |

|---|---|---|

| Plant Source | Alisma orientale (SAM.) JUZEP. (Asian water plantain) | nih.gov, researchgate.net, fao.org, wikipedia.org, nih.gov |

| Plant Part | Rhizome | nih.gov, researchgate.net, fao.org, jst.go.jp |

| Family | Alismataceae | researchgate.net, britannica.com |

| Geographical Distribution | Native to eastern and central Asia. Widely cultivated in China and Japan. The broader species (A. plantago-aquatica) is widespread across Europe, Asia, and parts of Africa and Australia. | wikipedia.org, kew.org, jst.go.jp |

| Habitat | Shallow water, marshes, muddy banks. | wikipedia.org, britannica.com |

Methodological Approaches for Isolation from Natural Matrices

The isolation of this compound from its natural source, the rhizome of Alisma orientale, involves a multi-step process that includes initial extraction followed by sophisticated purification techniques. jst.go.jp

The general procedure for extracting sesquiterpenoids like this compound from plant material begins with solvent extraction. nih.govmdpi.com For Alisma orientale, the dried and powdered rhizome is subjected to extraction using a polar organic solvent. jst.go.jpgoogle.com

A common method involves using 95% ethanol (B145695) (EtOH) to extract the chemical constituents from the plant material. jst.go.jp Following the initial extraction, the resulting crude extract is typically concentrated and then suspended in water. This aqueous suspension then undergoes a liquid-liquid partitioning step, for example, with ethyl acetate (B1210297) (EtOAc). jst.go.jp This step separates compounds based on their differing solubilities in the two immiscible liquid phases, with the sesquiterpenoids concentrating in the ethyl acetate fraction.

Following extraction and partitioning, the enriched fraction containing this compound requires further purification, which is achieved through various chromatographic methods. jst.go.jpnih.gov Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Column Chromatography: The ethyl acetate fraction is often first subjected to column chromatography over silica (B1680970) gel. jst.go.jp Different solvent mixtures, such as petroleum ether and acetone, are used as the mobile phase to elute different compounds from the column at different rates, achieving a preliminary separation. jst.go.jp

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is frequently employed. nih.gov This technique uses high pressure to pass the solvent through a column packed with fine particles, leading to high-resolution separations. For the isolation of guaiane-type sesquiterpenoids, a common mobile phase is a mixture of methanol (B129727) and water. jst.go.jp Other advanced techniques like high-speed counter-current chromatography (HSCCC) have also been proven effective for separating sesquiterpenoids from complex plant extracts. nih.govscielo.brnih.govresearchgate.netbrieflands.com

Table 2: Isolation Methodology for this compound

| Step | Technique | Details | References |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Powdered rhizome of Alisma orientale is extracted with 95% Ethanol (EtOH). | jst.go.jp |

| 2. Fractionation | Liquid-Liquid Partition | The concentrated ethanol extract is suspended in water and partitioned with ethyl acetate (EtOAc). | jst.go.jp |

| 3. Purification | Column Chromatography | The EtOAc fraction is separated on a silica gel column using solvent gradients (e.g., petroleum ether-acetone). | jst.go.jp |

| 4. Final Purification | Semi-preparative HPLC | Further purification is achieved using HPLC with a mobile phase such as 70% Methanol/Water. | jst.go.jp |

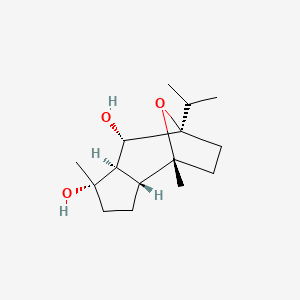

Structure

3D Structure

Properties

Molecular Formula |

C15H26O3 |

|---|---|

Molecular Weight |

254.36 g/mol |

IUPAC Name |

(1R,2R,5S,6R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecane-5,7-diol |

InChI |

InChI=1S/C15H26O3/c1-9(2)15-8-7-14(4,18-15)10-5-6-13(3,17)11(10)12(15)16/h9-12,16-17H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-/m1/s1 |

InChI Key |

JNTOHIOAISZSEJ-PEZGRIKUSA-N |

SMILES |

CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C |

Isomeric SMILES |

CC(C)[C@@]12CC[C@@](O1)([C@@H]3CC[C@]([C@H]3[C@@H]2O)(C)O)C |

Canonical SMILES |

CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C |

Synonyms |

orientalol E |

Origin of Product |

United States |

Preclinical Biological Activity Investigations

In Vitro Cytotoxic and Anticancer Mechanisms

Research into the cytotoxic and anticancer mechanisms of Orientalol E primarily investigates its ability to inhibit cancer cell proliferation, induce programmed cell death pathways, and affect cell cycle progression.

Studies have indicated that this compound, and related compounds within the Orientalol family, exhibit cytotoxic effects against various cancer cell lines, leading to the inhibition of cellular proliferation. While specific IC50 values for this compound across a broad range of cell lines were not consistently detailed in the provided snippets, Orientalols A, B, and C, which are sesquiterpene constituents, have demonstrated cytotoxic activity with IC50 values ranging from 11.5 ± 1.7 μM to 76.7 ± 1.4 μM against different cancer cell lines colab.ws. These findings suggest a dose-dependent inhibition of cancer cell growth by these compounds. Further research on related compounds from Eurycoma longifolia species, such as eurycomanone (B114608) and eurycomanol, has shown significant IC50 values against lung cancer cells, with eurycomanone exhibiting an IC50 of 1.78 µg/mL against H460 cells and 20.66 µg/mL against A549 cells researchgate.net. These results highlight the potential of quassinoids derived from Eurycoma longifolia as cytotoxic agents.

| Compound(s) | Cancer Cell Line | IC50 Value (µM) | Reference |

| Orientalols A, B, C | Various | 11.5 - 76.7 ± 1.4 | colab.ws |

| Eurycomanone | H460 (Lung) | 1.78 µg/mL | researchgate.net |

| Eurycomanone | A549 (Lung) | 20.66 µg/mL | researchgate.net |

| Eurycomanol | H460 (Lung) | 3.22 µg/mL | researchgate.net |

| Eurycomanol | A549 (Lung) | 38.05 µg/mL | researchgate.net |

This compound and its related compounds have been implicated in inducing apoptosis, a form of programmed cell death crucial for eliminating cancer cells. Orientalol B, for instance, has been shown to induce apoptosis in LNCaP cells specifically through the mitochondrial/apoptosome pathway sci-hub.st. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism through which many natural compounds exert their anticancer effects. This pathway is typically activated by intracellular stress signals, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm researchgate.netmdpi.com. Once released, cytochrome c complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which then activates caspase-9. Activated caspase-9 subsequently triggers a cascade of executioner caspases, such as caspase-3, leading to the dismantling of cellular components and cell death researchgate.netmdpi.comwikipedia.orgnih.gov. The Bcl-2 family of proteins plays a critical regulatory role in this pathway, balancing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members to control mitochondrial outer membrane permeabilization (MOMP) mdpi.com. While specific details for this compound's direct interaction with these apoptotic regulators were not fully elaborated in the provided snippets, its role in inducing apoptosis suggests modulation of these key pathways scispace.com.

While apoptosis is a primary mechanism of cell death investigated, some compounds can also induce necrosis or necroptosis, a programmed form of necrosis that is caspase-independent rockland.com. Necrosis is characterized by a loss of membrane integrity, cellular swelling, and the release of cellular contents, often leading to inflammation ed.ac.uk. Necroptosis, a more regulated form of necrotic cell death, involves specific signaling complexes including RIPK1, RIPK3, and MLKL, and can be triggered by stimuli like TNF-α when apoptosis is inhibited rockland.com. Although direct evidence for this compound inducing necrosis or necroptosis was not explicitly detailed in the provided search results, related compounds like Englerin A have been noted for selectively inducing necrosis in cancer cells researchgate.netresearchgate.net. The mechanisms of necrosis involve disruptions in cellular homeostasis, such as loss of selective plasma membrane permeability, calcium imbalance, and failure of membrane ion pumps ed.ac.uk.

This compound and related compounds may also exert their anticancer effects by interfering with cell cycle progression, leading to cell cycle arrest. Compounds derived from Eurycoma longifolia, for example, have been shown to disrupt the G1-to-S transition by suppressing the expression of key cell cycle regulatory proteins such as CDK4, CDK2, and Cyclin D1 researchgate.net. Cell cycle arrest is a critical mechanism where cells are prevented from progressing through specific phases of the cell cycle, thereby inhibiting proliferation. This arrest can occur at various checkpoints, including the G1/S or G2/M phases, often mediated by the regulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs) like p21 and p27 mdpi.complos.orgmdpi.com. For instance, compounds that induce G0/G1 phase arrest can prevent cells from entering the DNA synthesis (S) phase, effectively halting proliferation nih.govnih.gov. The precise molecular targets of this compound within the cell cycle machinery require further detailed investigation.

Anti-inflammatory Effects at the Cellular Level

This compound has also been investigated for its potential anti-inflammatory properties, particularly at the cellular level, through the modulation of inflammatory mediators and signaling pathways.

The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules researchgate.netnih.gov. Studies have indicated that this compound can inhibit the NF-κB pathway researchgate.net. By suppressing NF-κB activation, this compound may consequently reduce the production and release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), which are critical in orchestrating inflammatory processes researchgate.netnih.gov. This inhibition of NF-κB signaling at the cellular level suggests a potential role for this compound in managing inflammatory conditions.

This compound:

This compound is a chemical compound that has garnered interest for its potential biological activities. Preclinical investigations aim to elucidate its effects at the cellular and molecular levels, providing a foundation for understanding its therapeutic potential. This article focuses on the documented preclinical biological activities of this compound, specifically its impact on signaling pathways, its antioxidant properties, and other investigated bioactivities.

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches for Orientalol E

The total synthesis of this compound, first accomplished as part of a collective synthesis of related natural products, has been a subject of significant research. nih.gov These syntheses often feature key reactions to construct the core bicyclic structure and introduce the necessary functional groups with high levels of control.

A notable total synthesis of this compound and related guaiane (B1240927) sesquiterpenoids was achieved in 10-15 steps. nih.gov A key feature of this synthesis was a late-stage chemo- and stereoselective C-H oxidation to install a crucial hydroxyl group. nih.gov Another approach successfully synthesized not only this compound but also its stereoisomer Orientalol F, starting from the commercially available (R)-(+)-limonene. acs.org This 20-step synthesis utilized a hydroxyl-directing stereoselective and regioselective intramolecular cyclopropanation as a key step. acs.org The conversion of an intermediate, oxyphyllol, to this compound has also been a successful strategy. nih.gov

Table 1: Key Total Synthesis Approaches for this compound

| Starting Material | Key Steps | Number of Steps | Reference |

| Not specified | Organocatalytic [4+3] cycloaddition, Intramolecular Heck reaction, Late-stage C-H oxidation | 10-15 | nih.gov |

| (R)-(+)-limonene | Hydroxyl-directing intramolecular cyclopropanation, Intramolecular [3+2] cross cycloaddition | 20 | acs.org |

Chemo-Enzymatic and Combined Synthetic Biology Methodologies

The integration of biological methods with chemical synthesis has provided innovative and efficient routes to this compound and its analogues. These chemo-enzymatic and synthetic biology approaches leverage the high selectivity of enzymes to overcome challenges in traditional organic synthesis. fu-berlin.denih.gov

A significant breakthrough involves the use of engineered microbes to produce key precursors. For instance, guaia-6,10(14)-diene, a crucial building block, was produced in high titers using systematically engineered Escherichia coli and Saccharomyces cerevisiae. fu-berlin.dechemrxiv.org This bio-produced intermediate then serves as a starting point for a concise chemical synthesis to yield this compound, among other related natural products. fu-berlin.dechemrxiv.org This combined approach is potentially scalable and offers an efficient and more economical method for producing these complex molecules. fu-berlin.deresearchgate.net

This strategy highlights the power of combining the advantages of synthetic biology for producing complex scaffolds with the precision of chemical synthesis for final transformations. fu-berlin.deresearchgate.net

Organocatalytic Cycloaddition Reactions in Synthesis

Organocatalytic cycloaddition reactions have proven to be a powerful tool in the enantioselective construction of the core structures of this compound and related compounds. dntb.gov.ua The [4+3] cycloaddition reaction, in particular, has been instrumental in forming the seven-membered ring characteristic of the guaiane skeleton. nih.govacs.org

In a collective total synthesis, an organocatalytic [4+3] cycloaddition was a key enabling step. nih.gov This reaction established the absolute stereochemistry of the cycloadduct, which was crucial for the subsequent synthesis of this compound. nih.govacs.org The use of chiral imidazolidinone catalysts, such as the MacMillan catalyst, has been effective in mediating these asymmetric cycloadditions, yielding cycloadducts as single diastereomers with high enantiomeric ratios. acs.org

Intramolecular Cyclization and Ring-Closing Metathesis Strategies

Intramolecular reactions that form key rings of the target molecule are a cornerstone of many synthetic approaches to complex natural products like this compound. encyclopedia.pub

One of the pivotal strategies employed is the intramolecular Heck reaction, which has been successfully used to create the azulene (B44059) core present in the molecular framework. nih.govdntb.gov.ua This palladium-catalyzed reaction forges a crucial carbon-carbon bond to close the seven-membered ring. encyclopedia.pub

While direct examples of Ring-Closing Metathesis (RCM) in the synthesis of this compound are not prominently detailed in the provided context, RCM is a widely recognized and powerful method for constructing medium-sized rings, such as the seven-membered ring in the guaiane skeleton. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com This reaction, often catalyzed by ruthenium complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene. wikipedia.orgorganic-chemistry.org Given its utility in forming 5- to 7-membered rings, it represents a viable strategy for constructing the core of this compound. wikipedia.org

Stereoselective and Regioselective Synthetic Pathways

Controlling stereochemistry and regiochemistry is paramount in the synthesis of this compound due to its multiple chiral centers and specific functional group placement. numberanalytics.com

Stereoselectivity: Several key steps in the synthesis of this compound are designed to be highly stereoselective. For example, a late-stage C-H oxidation occurs with high chemo- and stereoselectivity. nih.govdntb.gov.ua Similarly, a formal hydration of a bridging double bond has been achieved with notable regioselectivity and stereoselectivity. nih.govdntb.gov.ua The synthesis starting from (R)-(+)-limonene relies on a hydroxyl-directing stereoselective intramolecular cyclopropanation to set a key stereocenter. acs.org Furthermore, gold-catalyzed cycloadditions of ketoenynes have been developed to proceed stereoselectively, providing a route to the related Orientalol F. rsc.org

Regioselectivity: Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites, is also a critical consideration. numberanalytics.comrsc.org The formal hydration mentioned above is a prime example of a regioselective transformation. nih.gov The ability to selectively functionalize specific positions on the guaiane scaffold is essential for the successful synthesis of this compound.

Gold-Catalyzed Cycloisomerization Applications

Gold-catalyzed reactions have emerged as powerful methods for constructing complex molecular architectures, and they have been applied in the synthesis of the guaiane family of sesquiterpenoids, including the related Orientalol F. acs.orgresearchgate.netnih.gov These reactions often proceed under mild conditions and can trigger complex cascade transformations. acs.org

A key application is the gold(I)-catalyzed cycloisomerization of enynes. acs.orgresearchgate.net For instance, a stereoselective gold-catalyzed [2+2+2] cycloaddition of functionalized ketoenynes has been successfully employed in the synthesis of (+)-Orientalol F. rsc.org This type of reaction can efficiently construct the oxa-bridged bicyclic core of these natural products. rsc.orgrsc.org In one approach to Orientalol F, a gold-catalyzed tandem cycloisomerization of an alkynediol was the key step for forming the seven-membered oxa-bridged bicyclic skeleton. rsc.orgrsc.org This transformation involves the formation of two C-O bonds and one C-C bond in a single step. rsc.org

These gold-catalyzed methods provide efficient and stereocontrolled access to the complex core structure of this compound's relatives, demonstrating their potential utility in its synthesis as well. nih.gov

Semisynthetic Routes to this compound and Analogues

Semisynthesis, which starts from a readily available natural product or a bio-engineered precursor, offers a more efficient and potentially scalable approach to producing complex molecules like this compound. fu-berlin.de

A notable semisynthetic strategy utilizes guaia-6,10(14)-diene, which can be produced in large quantities through the metabolic engineering of microorganisms like E. coli and Saccharomyces cerevisiae. fu-berlin.dechemrxiv.org This diene serves as a versatile starting material for the concise chemical synthesis of this compound, as well as related compounds like (-)-englerin A and (-)-oxyphyllol. fu-berlin.dechemrxiv.org This chemo-enzymatic approach combines the strengths of synthetic biology to generate a complex scaffold and chemical synthesis to perform the final strategic modifications. fu-berlin.deresearchgate.net This route has been shown to be an efficient and economical method for producing not only this compound but also its analogues for further study. fu-berlin.deresearchgate.net

Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are the cornerstone of natural product chemistry, providing detailed insights into the connectivity, functional groups, and spatial arrangement of atoms within a molecule. Orientalol E's structure has been elucidated through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is indispensable for determining the detailed structure of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign specific atoms and their environments.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR provides information about the number, type, and connectivity of hydrogen atoms, including their chemical environment and coupling patterns. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms. For this compound, ¹H NMR spectra typically show signals corresponding to protons in different functional groups and structural motifs, such as methyl groups, methine protons, and methylene (B1212753) protons. ¹³C NMR spectra provide data on the carbon skeleton, including quaternary carbons, methine carbons, methylene carbons, and methyl carbons. jst.go.jp

2D NMR Techniques: To establish the connectivity between atoms, 2D NMR experiments are vital.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, helping to assign ¹H and ¹³C signals. rsc.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular framework and assigning quaternary carbons. For this compound, HMBC correlations have been instrumental in assigning oxygenated quaternary carbons and confirming the position of functional groups, such as a methoxyl group attached to a specific carbon atom. jst.go.jp

COSY (Correlation Spectroscopy): COSY identifies proton-proton couplings, revealing adjacent protons in the molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons, which is essential for determining relative stereochemistry and spatial arrangements. rsc.orgrsc.org

The comprehensive analysis of these NMR data allows for the complete assignment of the this compound structure, including the relative configuration of its stereocenters. jst.go.jprsc.orgrsc.org

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that aid in structural identification.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), provides highly accurate mass measurements. This accuracy allows for the determination of the exact molecular formula by precisely calculating the mass-to-charge ratio (m/z) of the molecular ion or protonated/adduct ions. For this compound, HR-ESI-MS has been used to confirm its molecular formula, for instance, by identifying a [M+Na]⁺ ion with a specific m/z value that matches the calculated mass for its elemental composition. jst.go.jprsc.orgacs.org

The combination of accurate mass determination and fragmentation analysis contributes significantly to the confirmation of this compound's identity. jst.go.jprsc.orgacs.org

Infrared spectroscopy identifies the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

Functional Group Identification: The IR spectrum of this compound exhibits absorption bands corresponding to key functional groups. For example, broad absorption bands in the 3400-3200 cm⁻¹ region typically indicate the presence of hydroxyl (O-H) groups, while bands in the 2960-2850 cm⁻¹ region correspond to C-H stretching vibrations of alkyl groups. Other characteristic absorptions, such as those for carbonyl groups (C=O) or double bonds (C=C), would further contribute to the structural assignment. jst.go.jpmdpi.comlibretexts.org

The IR spectrum provides a fingerprint of the functional groups present in this compound, complementing the structural information obtained from NMR and MS. jst.go.jpmdpi.com

X-ray Crystallography for Absolute Configuration

In cases where this compound might not readily form suitable crystals, or if its structure is inferred from related compounds, X-ray crystallography of derivatives or chemically similar molecules can provide crucial insights into stereochemical assignments. researchgate.netuni-regensburg.deorganic-chemistry.org For example, the absolute configuration of related sesquiterpenes has been established through X-ray analysis of specific derivatives or through comparison with synthesized compounds whose stereochemistry is known. researchgate.netuni-regensburg.de The determination of absolute stereochemistry is vital for understanding the biological activity and chemical properties of a molecule.

Structure Activity Relationship Sar Studies of Orientalol E and Its Analogues

Correlating Structural Motifs with Biological Potencies

Understanding how specific structural features of Orientalol E and its related compounds contribute to their biological activity is a cornerstone of SAR studies. Research has focused on identifying key structural motifs and correlating them with observed potencies. For instance, studies involving analogues of englerin A, which share a similar tricyclic core with this compound, have revealed that modifications to the molecular architecture can significantly impact biological effects researchgate.netresearchgate.netfu-berlin.deacs.orgnih.gov.

One specific observation suggests that "Substitution at the C-9 position by the glycolate (B3277807) ester may be important for the observed potency" u-tokyo.ac.jp. This highlights how functionalization at particular sites can be critical for achieving desired biological outcomes. Furthermore, efforts to synthesize various analogues have explored alterations such as unsaturation within the cyclopentyl ring or substitutions of the isopropyl motif with different cyclic or aromatic groups (e.g., cyclohexyl, phenyl, cyclopropyl) researchgate.net. These modifications aim to probe the influence of steric and electronic properties on activity, with some analogues demonstrating altered or improved potency compared to the parent compounds researchgate.netnih.gov. The development of synthetic routes that allow for the creation of "dozens of analogs" has been instrumental, with several reported to exhibit enhanced potency nih.gov.

Table 1: Structural Modifications and Reported Impact on Potency in this compound and Related Analogues

| Compound/Analogue Type | Key Structural Modification | Reported Impact on Biological Potency/Activity | Source(s) |

| This compound | Baseline tricyclic guaiane (B1240927) sesquiterpene structure | Contextualized with TRPC channel activation, cytotoxicity | vulcanchem.comresearchgate.netresearchgate.netacs.orgfu-berlin.deacs.org |

| Orientalol F | Similar tricyclic core to Englerin A | Synthesized alongside this compound and Englerin A for comparative studies | acs.orgnih.gov |

| Englerin A Analogues | Unsaturation in cyclopentyl ring | Led to "easier-to-synthesize derivatives" with good potency | researchgate.net |

| Englerin A Analogues | Isopropyl motif substitution (e.g., cyclohexyl, phenyl, cyclopropyl) | Explored novel analogues with altered activity | researchgate.net |

| Englerin A Analogues | Synthesis of numerous analogues | "several of which had greater potency than englerin A itself" | nih.gov |

| This compound Related | Substitution at C-9 position with glycolate ester | Indicated as potentially important for potency | u-tokyo.ac.jp |

| Englerin A Analogues | 9-substituted analogues | Studied for further SAR investigations | acs.org |

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements is crucial for understanding how a molecule interacts with its biological target and for guiding the rational design of new, more potent, or selective analogues. A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal supra-molecular interactions with a specific biological target structure, thereby triggering or blocking a biological response irjmets.comunivie.ac.at. In the context of this compound, identifying these essential features would involve pinpointing the specific functional groups, spatial arrangements, and stereochemical configurations that are critical for its observed biological activities.

While specific pharmacophoric elements for this compound are not detailed in the provided search results, the general approach involves analyzing a series of active compounds (ligands) to identify common features. These features can include hydrogen bond donors or acceptors, hydrophobic regions, and charged groups, all arranged in a specific three-dimensional orientation irjmets.commdpi.comslideshare.net. Techniques such as pharmacophore modeling, which can be ligand-based (derived from known active molecules) or receptor-based (derived from the 3D structure of the target protein), are employed to generate these models irjmets.commdpi.comslideshare.net. For this compound and its analogues, such studies would aim to elucidate which parts of the complex tricyclic structure are indispensable for target binding and subsequent biological effect, thereby providing a blueprint for analogue design medwinpublishers.compharmacyconcepts.in.

Rational Design of Bioactive Analogues

SAR studies provide the fundamental data that underpins the rational design of novel bioactive molecules. By correlating structural modifications with changes in biological potency, researchers can strategically alter existing compounds to enhance their efficacy, improve selectivity, or optimize pharmacokinetic properties medwinpublishers.compharmacyconcepts.in. In the case of this compound and related sesquiterpenes, rational design strategies have been employed to create analogues with improved therapeutic potential.

A significant aspect of this work involves structural simplification to facilitate synthesis and to identify the core structural requirements for activity researchgate.net. For example, the synthesis of "structurally simplified analogues of the biologically active guaiane sesquiterpenes englerin A and orientalol F" has been achieved, providing easier-to-synthesize derivatives with retained or modified potency researchgate.net. Furthermore, researchers have systematically explored modifications, such as replacing the isopropyl group with other moieties or introducing unsaturation into the ring system, to generate novel analogues and investigate their SAR researchgate.net. The development of efficient synthetic routes, sometimes combining synthetic biology with chemical synthesis, provides a platform for accessing the core epoxyguaiane structure and subsequently synthesizing a diverse range of analogues for evaluation acs.orgacs.org. These efforts aim to discover potent and bioavailable analogues, building upon the foundational understanding gained from SAR studies researchgate.netacs.org.

Table 2: Rational Design Strategies for Bioactive Analogues of this compound and Related Compounds

| Design Strategy | Rationale/Goal | Key Structural Feature Targeted | Example(s) of Analogues Designed | Source(s) |

| Structural Simplification | Facilitate synthesis, identify core activity | Tricyclic guaiane sesquiterpene core | Simplified analogues of Englerin A and Orientalol F | researchgate.net |

| Analogue Synthesis based on SAR | Improve potency, explore structure-activity relationships | Various positions (e.g., C-9, isopropyl motif, cyclopentyl ring) | Analogues with modified substituents, unsaturation, or different ring structures | researchgate.netacs.orgnih.gov |

| Combination of Synthetic Biology and Chemistry | Efficient access to core structures and diverse analogues | Guaian-6,10(14)-diene precursor | Synthesis of this compound, Orientalol F, Englerin A, Oxyphyllol | acs.orgacs.org |

| Modification of Substituents | Explore SAR, potentially enhance potency | Isopropyl group, C-9 position | Analogues with substituted isopropyl groups, C-9 glycolate esters | researchgate.netu-tokyo.ac.jp |

List of Compounds Mentioned:

this compound

Orientalol F

Englerin A

Englerin B

Oxyphyllol

Chrysothol

Alismoxide

Goyazensolide

Darwinolide

Biosynthetic Pathways and Metabolic Engineering

Proposed Enzymatic Mechanisms in Natural Biogenesis

The biosynthesis of Orientalol E begins with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the guaiane (B1240927) scaffold. This initial step is catalyzed by a sesquiterpene synthase. Following the formation of the basic hydrocarbon skeleton, a series of oxidative modifications are required to yield the final structure of this compound.

The semisynthesis of (+)-Orientalol E has been achieved starting from guaian-6,10(14)-diene, which is considered a key intermediate. The conversion of this diene to this compound involves stereoselective epoxidation and hydroxylation reactions. While the specific enzymes from the natural plant source have not been fully characterized, the types of transformations required strongly suggest the involvement of cytochrome P450 monooxygenases (CYPs). mdpi.comnih.gov These enzymes are well-known for their role in the structural diversification of terpenoids by catalyzing a wide range of oxidative reactions, including hydroxylation and epoxidation. mdpi.comdocumentsdelivered.com

The proposed enzymatic cascade for the formation of this compound from guaian-6,10(14)-diene likely involves the following key steps:

Epoxidation: A cytochrome P450 enzyme would catalyze the stereoselective epoxidation of one of the double bonds in the guaian-6,10(14)-diene backbone. This is a common reaction in the biosynthesis of many bioactive terpenoids. nih.gov

Hydroxylation: Subsequent hydroxylation reactions, also likely catalyzed by CYPs, would install the hydroxyl groups at specific positions on the guaiane core, leading to the final structure of this compound. The regioselectivity and stereoselectivity of these enzymes are crucial for the formation of the correct isomer.

The modular nature of terpene biosynthesis, with terpene synthases creating the backbone and CYPs performing subsequent modifications, is a recurring theme in natural product biosynthesis. mdpi.com The exploration of different CYPs in combination with the guaian-6,10(14)-diene synthase could lead to the production of a variety of this compound-related compounds. nih.gov

Heterologous Expression Systems for Biosynthesis (e.g., E. coli, fungi)

The low abundance of this compound in its natural source necessitates the development of alternative production platforms. Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered for the production of the key precursor, guaian-6,10(14)-diene, demonstrating the feasibility of heterologous biosynthesis. researchgate.netchemrxiv.orgnih.gov

Escherichia coli has been a workhorse for metabolic engineering due to its rapid growth and well-characterized genetics. nih.gov For the production of sesquiterpenes like the precursor to this compound, the native methylerythritol 4-phosphate (MEP) pathway is often engineered to increase the supply of FPP. The introduction of a heterologous sesquiterpene synthase then converts FPP to the desired guaian-6,10(14)-diene. researchgate.netchemrxiv.orgnih.gov

Saccharomyces cerevisiae is another attractive host for producing plant-derived terpenoids. acs.org As a eukaryote, it possesses subcellular compartments like the endoplasmic reticulum, which can facilitate the proper folding and activity of membrane-bound enzymes such as cytochrome P450s, which are essential for the downstream modifications of the sesquiterpene scaffold. nih.govresearchgate.net The biosynthesis of FPP in yeast occurs through the mevalonate (B85504) (MVA) pathway, which has been extensively engineered to enhance the production of various terpenoids. nih.govcore.ac.uk Both E. coli and S. cerevisiae have been systematically engineered to produce high titers of guaian-6,10(14)-diene, providing a scalable source of this crucial building block for the synthesis of this compound. nih.gov

| Host Organism | Key Advantages for Terpenoid Production | Relevant Biosynthetic Pathway | Reference |

| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation | Methylerythritol 4-phosphate (MEP) pathway | researchgate.net, nih.gov, nih.gov |

| Saccharomyces cerevisiae | Eukaryotic host, suitable for expressing eukaryotic enzymes (e.g., CYPs), robust for industrial fermentation | Mevalonate (MVA) pathway | chemrxiv.org, nih.gov, acs.org |

Metabolic Pathway Engineering for Enhanced Production

To achieve economically viable production of this compound or its precursors in microbial hosts, extensive metabolic engineering is required to channel the carbon flux towards the target molecule and away from competing native pathways. nih.gov Several strategies have been successfully applied to enhance sesquiterpene production in both E. coli and S. cerevisiae.

Key Metabolic Engineering Strategies:

Upregulation of the Mevalonate (MVA) Pathway: In S. cerevisiae, key enzymes of the MVA pathway are often overexpressed to boost the supply of FPP. A common target for overexpression is a truncated version of HMG-CoA reductase (tHMG1), which is a key rate-limiting enzyme in this pathway. nih.gov

Downregulation of Competing Pathways: A significant portion of FPP is naturally diverted towards the synthesis of sterols, such as ergosterol (B1671047) in yeast. To increase the FPP pool available for sesquiterpene synthesis, the expression of squalene (B77637) synthase (encoded by the ERG9 gene), the first committed step in sterol biosynthesis, is often downregulated. This can be achieved by replacing the native promoter of ERG9 with a weaker or regulatable promoter. core.ac.uknih.gov

Enhancing Cofactor Supply: The biosynthesis of terpenoids is an energy and redox-intensive process. Ensuring an adequate supply of cofactors like NADPH is crucial. In S. cerevisiae, deletion of genes such as GDH1, which encodes an NADPH-dependent glutamate (B1630785) dehydrogenase, has been shown to increase the availability of NADPH for other biosynthetic pathways, thereby improving sesquiterpene production. nih.gov

Genome Engineering Tools: Advanced tools like CRISPR/Cas9 have been instrumental in systematically engineering the genomes of both E. coli and S. cerevisiae for improved production of guaian-6,10(14)-diene. researchgate.netchemrxiv.orgnih.gov This allows for precise and efficient modifications of multiple genes to optimize the metabolic network.

Process Optimization: In addition to genetic modifications, optimizing fermentation conditions, such as media composition and feeding strategies, is critical for achieving high titers and productivities of the target sesquiterpene. sysbio.se

The following table summarizes some of the successful metabolic engineering strategies employed for enhancing sesquiterpene production in yeast:

| Engineering Strategy | Target Gene/Pathway | Effect on Metabolism | Outcome | Reference |

| Overexpression of MVA pathway | tHMG1 | Increased HMG-CoA reductase activity | Enhanced FPP supply | nih.gov |

| Downregulation of sterol biosynthesis | ERG9 | Reduced conversion of FPP to squalene | Increased FPP pool for sesquiterpene synthesis | nih.gov, core.ac.uk |

| Increasing NADPH availability | Deletion of GDH1 | Redirects NADPH from amino acid synthesis | Improved activity of NADPH-dependent enzymes in the MVA pathway | nih.gov |

| Multi-gene pathway engineering | CRISPR/Cas9 | Systematic modification of the host genome | Optimized metabolic flux towards the desired product | nih.gov |

Through the synergistic application of these metabolic engineering strategies, it is possible to develop robust microbial cell factories for the sustainable and scalable production of this compound and other valuable sesquiterpenoids.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for separating Orientalol E from complex matrices, such as plant essential oils or synthetic reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds like sesquiterpenoids. In the analysis of essential oils from various plant species, GC-MS is employed to separate individual components, which are then identified based on their mass spectra and retention indices. researchgate.netbohrium.com The identification of this compound in a sample is typically achieved by comparing its mass spectrum and relative retention index with those of a known standard or with data from established spectral libraries. researchgate.net This technique is particularly useful for the initial identification of this compound in natural sources like the rhizome of Alisma orientalis. fu-berlin.decolab.ws

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both the analysis and purification of less volatile or thermally sensitive compounds like this compound. escholarship.orgbibliotekanauki.pl It is frequently used to isolate the pure compound from crude plant extracts or reaction products. bibliotekanauki.pl Chiral-phase HPLC has also been utilized to separate stereoisomers of related compounds, demonstrating its utility in analyses where stereochemistry is critical. fu-berlin.deacs.org The use of HPLC ensures that a high-purity sample is available for subsequent spectroscopic analysis and biological testing.

| Technique | Primary Application | Detection Method | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in volatile mixtures (e.g., essential oils) | Mass Spectrometry (MS) | High resolution for complex mixtures; provides structural information from fragmentation. |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | UV, MS | Suitable for non-volatile compounds; adaptable for preparative-scale purification. |

Spectroscopic Assays for Purity and Quantification

Spectroscopic methods provide detailed information about the molecular structure and purity of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable for its characterization.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often employing electrospray ionization (ESI), is used to determine the precise molecular formula of this compound. smolecule.comresearchgate.netresearchgate.net The technique confirms the molecular composition as C₁₅H₂₆O₃ by providing an accurate mass measurement. smolecule.com This level of precision is sufficient to distinguish this compound from other isomers. smolecule.com Furthermore, the fragmentation patterns observed in the mass spectrum offer corroborating evidence for the compound's tricyclic guaiane (B1240927) framework. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive method for the structural elucidation and purity assessment of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of each proton and carbon atom in the molecule. jst.go.jpbeilstein-journals.orgsci-hub.se The purity of a sample can be assessed by the absence of extraneous signals in the NMR spectrum.

Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assemble the complete molecular structure and determine its relative stereochemistry. smolecule.comjst.go.jp These advanced techniques have been crucial in unequivocally confirming the structure of this compound. smolecule.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

|---|---|---|

| H-15a | 3.80 | d, J = 10.1 |

| H-2, H-8 | 1.96 – 1.90 | m |

| H-3a, H-9a | 1.87 – 1.81 | m |

| H-1, H-3b, H-11 | 1.77 – 1.68 | m |

| H-5, H-7, H-9b, H-15b | 1.63 – 1.49 | m |

Data recorded in CDCl₃ at 700 MHz. (Source: Adapted from literature reports beilstein-journals.org)

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Novel Molecular Targets and Mechanisms of Action

While the specific molecular targets of Orientalol E remain to be definitively identified, the broader class of guaiane-type sesquiterpenes, to which it belongs, offers valuable insights into its potential mechanisms of action. Research into related compounds has predominantly highlighted cytotoxicity against various cancer cell lines, suggesting that this compound may function through similar pathways.

Future investigations should prioritize the identification of its direct binding partners and downstream signaling effects. Studies on other guaiane (B1240927) sesquiterpene lactones have demonstrated that their cytotoxic effects are often mediated through the induction of apoptosis. For instance, certain chlorinated guaianolides have been shown to trigger cell death in human leukemia cells through a mechanism involving the release of cytochrome c, subsequent caspase activation, and cleavage of poly(ADP-ribose)polymerase (PARP). mdpi.comnih.govresearchgate.net Another related compound, deoxycynaropicrin, was found to arrest the cell cycle at the G2/M phase in leukemia cells. researchgate.net

Therefore, a crucial avenue of future research will be to assess whether this compound similarly induces apoptosis and/or cell cycle arrest. High-throughput screening, affinity chromatography, and proteomics-based approaches could be employed to pull down and identify specific protein targets. Validating these targets and mapping the subsequent signaling cascades will be paramount to understanding its precise mechanism of action and identifying potential biomarkers for its activity.

Table 1: Potential Mechanisms of Action Based on Related Guaiane Sesquiterpenes

| Mechanism | Observed Effect in Related Compounds | Target Cell Lines | Reference |

|---|---|---|---|

| Apoptosis Induction | Cytochrome c release, caspase activation, PARP cleavage | Human Leukemia (U-937) | mdpi.comnih.govresearchgate.net |

| Cell Cycle Arrest | Arrest at G2/M phase | Human Leukemia (THP-1) | researchgate.net |

Development of Advanced Synthetic Methodologies

The stereochemically complex structure of this compound has made it an attractive target for total synthesis, leading to the development of several innovative and advanced methodologies. These synthetic routes are not only crucial for confirming the compound's structure but also for providing access to material for biological studies and for the creation of novel analogues.

Two distinct and powerful strategies have emerged:

Collective Total Synthesis via C-H Oxidation: One successful approach has achieved the concise collective total synthesis of this compound along with several related natural products like englerin A and oxyphyllol. nih.gov A key feature of this strategy is the application of an organocatalytic [4+3] cycloaddition reaction to construct the core seven-membered ring system. The synthesis culminates in a highly selective late-stage C-H oxidation, a sophisticated chemical maneuver that installs a critical hydroxyl group with precision, thereby completing the synthesis of this compound. nih.gov

Integrated Synthetic Biology and Chemical Synthesis: A particularly advanced methodology combines metabolic engineering with chemical synthesis. nih.govacs.orgacs.org This chemoenzymatic approach utilizes a fungal sesquiterpene cyclase expressed in engineered E. coli to produce the key structural precursor, guaian-6,10(14)-diene. nih.govacs.org This biological step efficiently assembles the complex bicyclic core of the molecule. From this advanced intermediate, (+)-Orientalol E can be synthesized in just a few chemical steps. nih.gov This strategy significantly shortens the synthetic sequence and provides a blueprint for more efficient production.

Table 2: Key Strategies in the Synthesis of this compound

| Synthetic Approach | Key Reactions/Methodologies | Starting Point | Reference |

|---|---|---|---|

| Collective Total Synthesis | Organocatalytic [4+3] cycloaddition; Late-stage stereoselective C-H oxidation | Small molecule precursors | nih.gov |

| Synthetic Biology Approach | Metabolic engineering of E. coli; Fungal sesquiterpene cyclase catalysis | Engineered E. coli producing guaian-6,10(14)-diene | nih.govacs.orgacs.org |

Exploration of Undiscovered Bioactivities in Preclinical Models

The primary biological activity reported for the guaiane sesquiterpene class is cytotoxicity against cancer cells. mdpi.comnih.govresearchgate.netmdpi.com This provides a strong rationale for the initial preclinical evaluation of this compound as a potential anticancer agent. Future research must systematically evaluate its growth-inhibitory effects across a diverse panel of human cancer cell lines, including those from renal, colon, leukemia, and melanoma origins, where related compounds have shown activity. mdpi.comresearchgate.netmdpi.com

Beyond cytotoxicity, the vast chemical space of natural products suggests that this compound may possess other, as-yet-undiscovered biological activities. Sesquiterpenes as a class are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects.

Therefore, a comprehensive preclinical screening program is warranted. This should include:

In vitro assays to assess anti-inflammatory activity (e.g., inhibition of nitric oxide production in macrophages), antimicrobial activity against a panel of pathogenic bacteria and fungi, and antiviral properties.

In vivo studies in animal models of cancer, following initial promising in vitro results, to determine efficacy and preliminary tolerability.

Exploratory assays for other potential central nervous system effects or metabolic activities.

Uncovering a novel bioactivity for this compound would open up entirely new therapeutic avenues for its development.

Design of Next-Generation Analogues for Optimized Bioactivity

The successful total synthesis of this compound provides an essential platform for the rational design and synthesis of next-generation analogues. nih.govnih.gov Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties.

Future research should focus on creating a library of this compound derivatives by systematically modifying its key functional groups. The hydroxyl and epoxide moieties present on the this compound scaffold are prime candidates for chemical modification. Potential strategies include:

Esterification or etherification of the hydroxyl groups to probe the importance of hydrogen bonding and to modulate lipophilicity.

Ring-opening of the epoxide with various nucleophiles to introduce new functional groups and explore the three-dimensional space around the core.

Modification of the isopropyl group to investigate its role in target binding.

The synthetic routes already established are enabling technologies for this pursuit. nih.govnih.govacs.org By synthesizing these novel analogues and evaluating their biological activity in the assays described in the previous section, a detailed SAR can be constructed. This knowledge will guide the design of optimized compounds with potentially enhanced potency, greater selectivity for cancer cells over healthy cells, or even entirely new biological activities.

Integration of Synthetic Biology and Chemical Synthesis for Scalable Production

For any natural product to be considered for translational development, a scalable and sustainable production route is required. Traditional total synthesis, while intellectually enabling, is often too long and costly for large-scale production. The integration of synthetic biology and chemical synthesis offers a powerful solution to this challenge.

The chemoenzymatic synthesis of this compound, which uses engineered E. coli to produce a key bicyclic precursor, is a significant step towards scalability. nih.govacs.orgacs.org The microbial fermentation process to produce the guaian-6,10(14)-diene intermediate, which achieved titers of approximately 119 mg/L, is inherently more scalable than a multi-step chemical synthesis. acs.org

Future research should focus on optimizing this fermentation process to dramatically increase the yield of the sesquiterpene precursor. This can be achieved through established metabolic engineering strategies, including: escholarship.orgnih.govnih.gov

Pathway Engineering: Overexpression of key enzymes in the native isoprenoid pathway (e.g., the mevalonate (B85504) pathway in yeast or E. coli) to increase the flux towards the precursor farnesyl diphosphate (B83284) (FPP). nih.gov

Downregulation of Competing Pathways: Reducing the expression of enzymes that divert FPP into other metabolic routes, such as squalene (B77637) synthase in sterol biosynthesis, can further enhance the pool of FPP available for the desired sesquiterpene synthase. nih.gov

Host Strain Optimization and Fermentation Process Development: Fine-tuning fermentation conditions (media, temperature, induction) and selecting optimal host strains can lead to substantial improvements in product titers.

Table 3: Mentioned Chemical Compounds

| Compound Name | Class |

|---|---|

| This compound | Epoxyguaiane Sesquiterpene |

| Englerin A | Epoxyguaiane Sesquiterpene |

| Englerin B | Epoxyguaiane Sesquiterpene |

| Oxyphyllol | Guaiane Sesquiterpene |

| Deoxycynaropicrin | Guaiane Sesquiterpene Lactone |

| Guaian-6,10(14)-diene | Guaiane Sesquiterpene |

| Farnesyl diphosphate (FPP) | Isoprenoid Precursor |

| Cytochrome c | Protein |

| Poly(ADP-ribose)polymerase (PARP) | Protein |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.